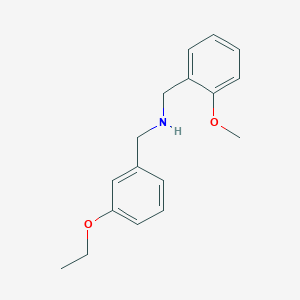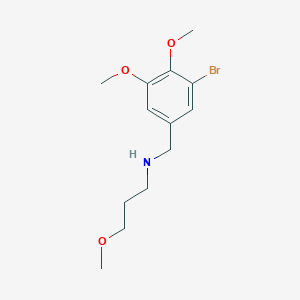![molecular formula C21H23NO2S B268136 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol, also known as TAK-700, is a small molecule inhibitor of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1) that is involved in the synthesis of androgens and estrogens. It was initially developed as a potential treatment for prostate cancer, but its use has also been investigated in other hormone-dependent cancers such as breast and ovarian cancer.
Mécanisme D'action
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol inhibits the enzyme CYP17A1, which is involved in the synthesis of androgens and estrogens. By blocking this enzyme, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol reduces the levels of these hormones in the body, which can slow down the growth of hormone-dependent cancers.
Biochemical and Physiological Effects
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to reduce the levels of androgens and estrogens in the body, which can have a number of biochemical and physiological effects. In prostate cancer patients, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to reduce the size of tumors and to delay disease progression. In breast and ovarian cancer patients, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to reduce the levels of estrogen, which can slow down the growth of these tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol in lab experiments is its specificity for the CYP17A1 enzyme, which allows for targeted inhibition of androgen and estrogen synthesis. However, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has also been shown to have off-target effects on other enzymes, which can complicate its use in certain experiments. Additionally, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol. One area of interest is the use of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is the investigation of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol in other hormone-dependent cancers, such as endometrial or testicular cancer. Additionally, further research is needed to better understand the off-target effects of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol and to develop strategies to minimize these effects.
Méthodes De Synthèse
The synthesis of 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol involves several steps, starting from commercially available starting materials. The key intermediate is 4-(2-thienylmethoxy)benzylamine, which is then coupled with 1-phenyl-1-propanol to yield 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been extensively studied in preclinical and clinical settings for its potential use in cancer therapy. In preclinical studies, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has been shown to inhibit the growth of prostate cancer cells and to reduce the levels of androgens and estrogens in animal models. In clinical trials, 1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol has demonstrated efficacy in reducing serum testosterone levels in patients with prostate cancer, as well as in patients with breast and ovarian cancer.
Propriétés
Nom du produit |
1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol |
|---|---|
Formule moléculaire |
C21H23NO2S |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
1-phenyl-2-[[4-(thiophen-2-ylmethoxy)phenyl]methylamino]propan-1-ol |
InChI |
InChI=1S/C21H23NO2S/c1-16(21(23)18-6-3-2-4-7-18)22-14-17-9-11-19(12-10-17)24-15-20-8-5-13-25-20/h2-13,16,21-23H,14-15H2,1H3 |
Clé InChI |
AHZFATVSQZPAEZ-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)OCC3=CC=CS3 |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)OCC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)

![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)

![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)
